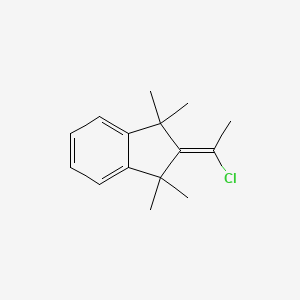
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a chloroethylidene group and a tetramethyl-substituted indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a tetramethylindene precursor with a chloroethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloroethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted indene
Substitution: Amino or thio-substituted indene derivatives
Scientific Research Applications
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethylidene group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the chloroethylidene group, making it less reactive in certain types of chemical reactions.
2-(1-Bromoethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
2-(1-Ethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the chloroethylidene group in 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene imparts unique reactivity, making it a valuable compound for various chemical transformations and applications. Its ability to undergo nucleophilic substitution and other reactions makes it a versatile building block in organic synthesis.
Properties
CAS No. |
919301-27-2 |
|---|---|
Molecular Formula |
C15H19Cl |
Molecular Weight |
234.76 g/mol |
IUPAC Name |
2-(1-chloroethylidene)-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C15H19Cl/c1-10(16)13-14(2,3)11-8-6-7-9-12(11)15(13,4)5/h6-9H,1-5H3 |
InChI Key |
BWDAQAPUXLALAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
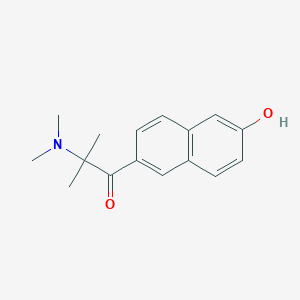

![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
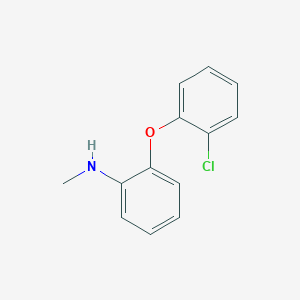
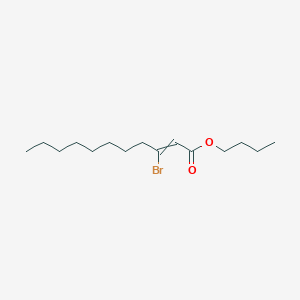
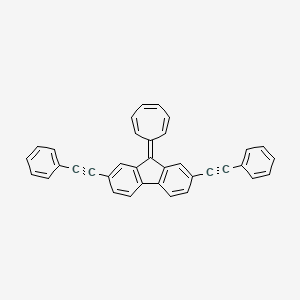
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
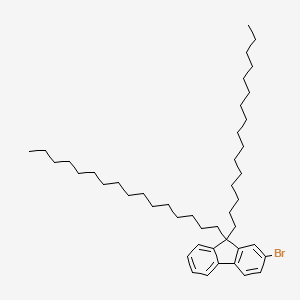
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
